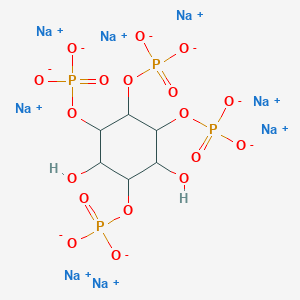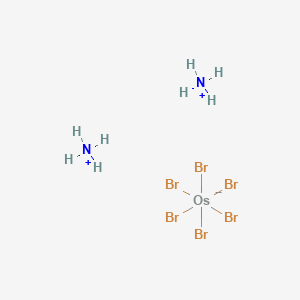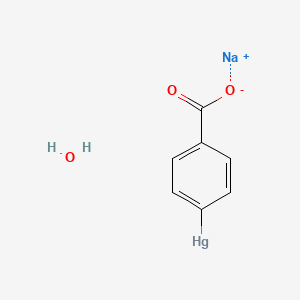
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate, also known as octasodium 2,6-dihydroxy-3,4,5-tris(phosphonatooxy)cyclohexyl phosphate, is a complex organophosphate compound with the molecular formula C6H8Na8O18P4 and a molecular weight of 675.93 g/mol . This compound is characterized by its high solubility in DMSO and its white to off-white lyophilized powder form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate typically involves the phosphorylation of inositol derivatives. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using automated reactors to ensure precise control over reaction conditions. The product is then purified through crystallization or lyophilization to obtain the desired purity and form .
Analyse Chemischer Reaktionen
Types of Reactions
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the phosphate ester bonds.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.
Complexation: The compound can form complexes with metal ions due to the presence of multiple phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, nucleophiles such as amines or alcohols for substitution reactions, and metal salts for complexation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield inositol and inorganic phosphate, while substitution reactions can produce various phosphorylated derivatives .
Wissenschaftliche Forschungsanwendungen
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in phosphorylation reactions and as a complexing agent for metal ions.
Biology: Studied for its role in cellular signaling pathways involving inositol phosphates.
Medicine: Investigated for its potential therapeutic effects in diseases related to phosphate metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets by acting as a phosphate donor or by forming complexes with metal ions, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate derivative with similar chemical properties.
D-myo-Inositol-1,3,4,5-tetrakisphosphate sodium salt: A closely related compound with similar applications in research.
Uniqueness
Octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate is unique due to its high degree of phosphorylation and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high phosphate content and strong metal-binding properties .
Eigenschaften
Molekularformel |
C6H8Na8O18P4 |
|---|---|
Molekulargewicht |
675.93 g/mol |
IUPAC-Name |
octasodium;(2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChI-Schlüssel |
QYQMPPDYTHNACQ-UHFFFAOYSA-F |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13397306.png)
![2-(5-Methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol](/img/structure/B13397309.png)
![(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13397310.png)




![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)

![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)
![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)
![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)
